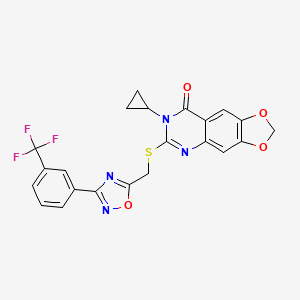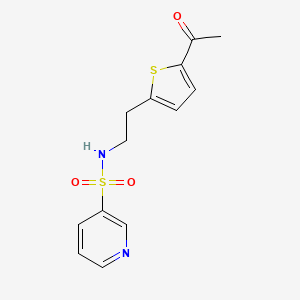
3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19ClFN5O3 and its molecular weight is 419.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds structurally related to 3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione have been extensively synthesized and tested for a variety of biological activities. These activities range from antioxidant properties to antimicrobial and anti-inflammatory effects. For instance, new pyrazolopyridine derivatives were synthesized and evaluated for their antioxidant capabilities, showcasing the potential of these compounds to protect DNA from damage induced by oxidative stress (Gouda, 2012). Similarly, novel 4(3H)-quinazolinone derivatives were investigated for their anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such compounds (Farag et al., 2012).
Antimicrobial Evaluation
The antimicrobial activity of substituted fluoroquinolones, including those synthesized under both conventional and microwave irradiation conditions, has been a significant area of research. These studies demonstrate the compounds' effectiveness against a variety of microorganisms, suggesting their application in developing new antimicrobial agents (Prasad et al., 2017).
Molecular Mechanisms and Synthetic Pathways
Investigations into the molecular mechanisms underlying the reactivity of certain chemical scaffolds, as well as the development of novel synthetic pathways, have provided deep insights into the chemical versatility of quinazoline and pyrazole derivatives. For example, studies have elucidated the light-induced cycloaddition processes for synthesizing pyrazole-fused quinones, offering a green and efficient method for obtaining these compounds with potential applications in medicinal chemistry (He et al., 2021).
Advanced Applications
Beyond biological activities, the research on compounds with structural features similar to the specified chemical has extended into areas such as luminescent properties and photo-induced electron transfer. These studies explore the potential of naphthalimide derivatives with piperazine substituent, shedding light on their application in developing novel materials with unique optical properties (Gan et al., 2003).
Propriétés
IUPAC Name |
3-[1-(4-chloro-1-ethylpyrazole-3-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-2-25-10-14(20)16(23-25)18(28)24-7-5-12(6-8-24)26-17(27)13-9-11(21)3-4-15(13)22-19(26)29/h3-4,9-10,12H,2,5-8H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAKXJKDWYPUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2888994.png)
![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)
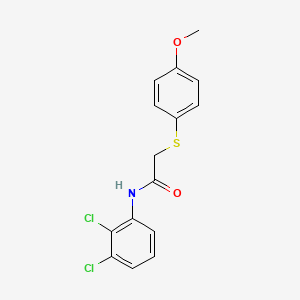
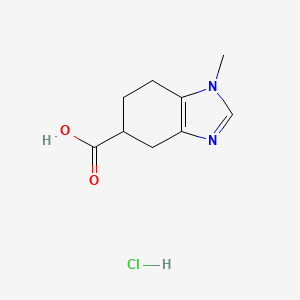
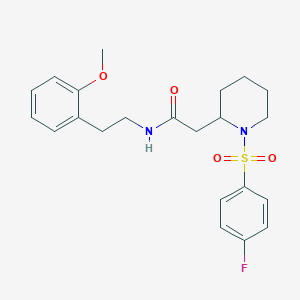
![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)
![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)
